molecular formula C14H12Cl2Si2 B14267211 CID 78061165

CID 78061165

Katalognummer: B14267211
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: COPOTETXKXNMOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78061165 is a useful research compound. Its molecular formula is C14H12Cl2Si2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and desired properties. Common synthetic routes include:

    Addition Reactions: Adding atoms or groups to a molecule.

    Substitution Reactions: Replacing one atom or group with another.

    Elimination Reactions: Removing atoms or groups from a molecule.

Industrial Production Methods

Industrial production of chemical compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and batch processing are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

    Oxidation: Loss of electrons or increase in oxidation state.

    Reduction: Gain of electrons or decrease in oxidation state.

    Substitution: Replacement of one atom or group with another.

    Addition: Addition of atoms or groups to a molecule.

    Elimination: Removal of atoms or groups from a molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature , pressure , and solvent choice are crucial for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a wide variety of products depending on the substituents involved.

Wissenschaftliche Forschungsanwendungen

Chemical compounds like CID 78061165 have diverse applications in scientific research, including:

    Chemistry: Studying reaction mechanisms, developing new synthetic methods, and creating novel materials.

    Biology: Investigating biochemical pathways, understanding enzyme functions, and developing probes for imaging.

    Medicine: Designing drugs, studying pharmacokinetics, and developing diagnostic tools.

    Industry: Creating new materials, optimizing manufacturing processes, and developing environmentally friendly technologies.

Wirkmechanismus

The mechanism of action of a chemical compound involves the specific interactions it has with molecular targets and pathways. This can include binding to receptors , enzymes , or nucleic acids , leading to changes in cellular function. The exact mechanism depends on the compound’s structure and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Chemical compounds can be compared based on their structure, properties, and biological activities. Similar compounds to CID 78061165 might include those with related chemical structures or similar functional groups. These comparisons can highlight unique features of this compound, such as its specific reactivity or biological activity.

Conclusion

Eigenschaften

Molekularformel

C14H12Cl2Si2

Molekulargewicht

307.3 g/mol

InChI

InChI=1S/C14H12Cl2Si2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H,9-10H2

InChI-Schlüssel

COPOTETXKXNMOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[Si]CCl)[Si]CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.